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molecular formula C8H11F3N2 B8811393 1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole

1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B8811393
M. Wt: 192.18 g/mol
InChI Key: SJPJRACIVGKRDQ-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

To a mixture of 5 g of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one, 3 g of sodium acetate and 15 ml of ethanol was added 4.6 g of tert-butylhydrazine hydrochloride, and the mixture was heated to reflux for 2 days. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 3.0 g of 1-tert-butyl-3-trifluoromethyl-1H-pyrazole of the formula:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])C.C([O-])(=O)C.[Na+].C(O)C.Cl.[C:21]([NH:25][NH2:26])([CH3:24])([CH3:23])[CH3:22]>O>[C:21]([N:25]1[CH:4]=[CH:5][C:6]([C:7]([F:8])([F:9])[F:10])=[N:26]1)([CH3:24])([CH3:23])[CH3:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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